![molecular formula C20H26N2O2 B404262 N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C20H26N2O2 and a molar mass of 326.43264 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a hexylphenyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the reaction of 4-hexylbenzaldehyde with 2-methyl-3-furohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products of reduction are typically alcohols or amines.
Aplicaciones Científicas De Investigación
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide has several applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential bioactivity, N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide is investigated for its therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: This compound is also used in various industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-thiohydrazide: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the furohydrazide moiety. It may exhibit different chemical and biological properties due to this structural difference.
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-pyrrohydrazide: This compound contains a pyrrole ring instead of a furan ring.
The uniqueness of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-5-6-7-8-17-9-11-18(12-10-17)15(2)21-22-20(23)19-13-14-24-16(19)3/h9-14H,4-8H2,1-3H3,(H,22,23)/b21-15+ |
Clave InChI |
DJAFLNSIQJSRBQ-RCCKNPSSSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC=C2)C)/C |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC=C2)C)C |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404179.png)
![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE](/img/structure/B404181.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404182.png)
![N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B404183.png)
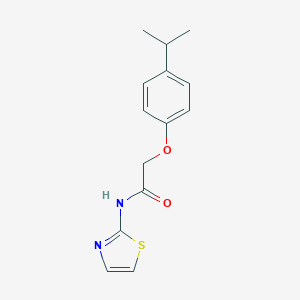
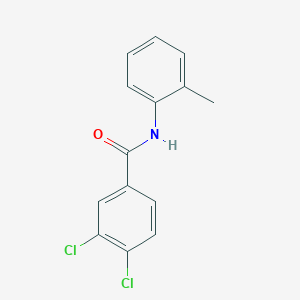
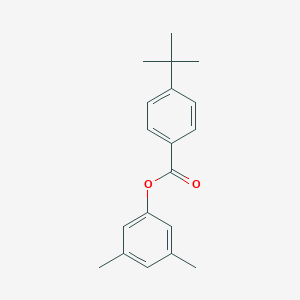
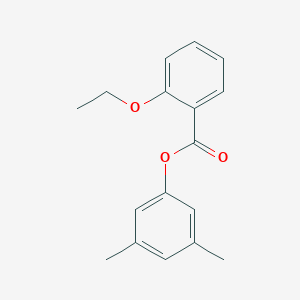
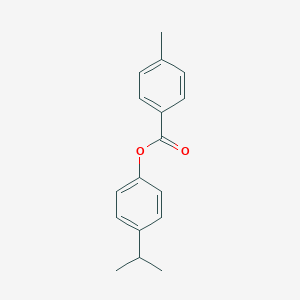
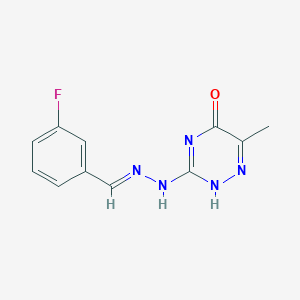
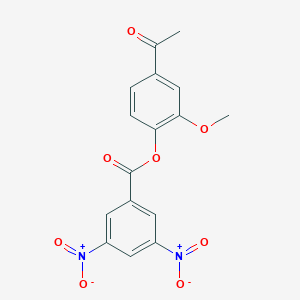
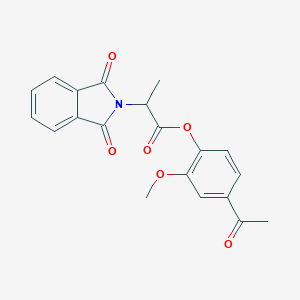
![3-chloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B404200.png)
![N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
